molecular formula C21H32N6O3 B1671123 Efegatran CAS No. 105806-65-3

Efegatran

Katalognummer B1671123
CAS-Nummer: 105806-65-3
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: KAGLWQUWUNBAOO-KSZLIROESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Efegatran is a direct thrombin inhibitor . It is used as an anticoagulant and has been studied for its efficacy in patients with unstable angina .


Molecular Structure Analysis

Efegatran has a molecular formula of C21H32N6O3 . Its average mass is 416.517 Da and its monoisotopic mass is 416.253601 Da .


Physical And Chemical Properties Analysis

Efegatran has a chemical formula of C21H32N6O3 . Its exact mass is 402.24 and its molecular weight is 402.499 . The elemental analysis shows that it contains 59.68% carbon, 7.51% hydrogen, 20.88% nitrogen, and 11.92% oxygen .

Wissenschaftliche Forschungsanwendungen

Efegatran in Acute Myocardial Infarction

Efegatran sulfate, studied as an adjunct to streptokinase, was explored for coronary reperfusion in acute myocardial infarction (MI). This research compared the efficacy of efegatran plus streptokinase versus heparin plus accelerated tissue plasminogen activator (TPA) in achieving early patency. However, efegatran plus streptokinase was not found superior to the current therapy of heparin and accelerated TPA in this context (Fung et al., 1999).

Development and Clinical Trials

Efegatran is a thrombin inhibitor developed by IVAX for treating thromboembolic disorders. It underwent Phase II trials for angina in Hungary and thrombosis in the US. Preliminary trials in unstable angina indicated similar efficacy to heparin at high doses, but no further development was reported after IVAX's takeover of IDR in 1999 (Lijnen Hr, 2001).

Pharmacology and Clinical Studies

Efegatran (LY294468) was investigated as a parenteral anticoagulant for acute coronary syndromes. It showed dose-dependent anticoagulation in animal and human studies, and was effective as an adjunctive anticoagulant during thrombolysis in dogs, without increasing bleeding risk. However, its clinical studies in unstable angina and acute myocardial infarction did not demonstrate significant advantages over existing therapies (Jackson et al., 1996).

Comparative Efficacy Studies

Efegatran was compared with other anticoagulants like heparin in acute myocardial infarction treatments. One multicenter study showed no clear advantage of efegatran over heparin as an adjunct to thrombolysis for acute MI, although some improvement in time to reperfusion was noted (Bengtson et al., 2002).

Antithrombotic Assessment in Combination Therapy

The antithrombotic effects of efegatran combinedwith the glycoprotein IIb-IIIa receptor antagonist 7E3 were assessed in a canine model of coronary artery thrombosis. This study found that the combination of efegatran and 7E3 maintained better vessel patency compared to other groups, including those treated with efegatran alone, heparin, or 7E3+heparin. This suggests enhanced antithrombotic efficacy of efegatran in combination therapy (Shetler et al., 1996).

Efegatran's Role in Unstable Angina

A study on efegatran's efficacy in patients with unstable angina compared different doses of efegatran sulfate to heparin. While efegatran demonstrated dose-dependent ex vivo anticoagulant activity and was found to be easier to administer than heparin, it did not suppress myocardial ischemia more effectively than heparin. No clinical benefits of efegatran over heparin were apparent, indicating its limited advantage in this application (Klootwijk et al., 1999).

Comparative Studies on Anticoagulant Actions

Efegatran, along with other site-directed thrombin inhibitors like argatroban and hirulog, was compared for its anticoagulant efficacy in vitro. These studies found that while efegatran and others had concentration-dependent anticoagulant effects in human plasma, there were differences in their mechanisms of thrombin inhibition and relative efficacy compared to agents like hirudin (Callas et al., 1995).

Eigenschaften

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25)/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLWQUWUNBAOO-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126721-07-1 (sulfate)
Record name Efegatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20909748
Record name N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efegatran

CAS RN

105806-65-3
Record name Efegatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFEGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT0VK2474K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Efegatran
Reactant of Route 2
Efegatran
Reactant of Route 3
Reactant of Route 3
Efegatran
Reactant of Route 4
Efegatran
Reactant of Route 5
Reactant of Route 5
Efegatran
Reactant of Route 6
Efegatran

Citations

For This Compound
510
Citations
GF Smith, RT Shuman, TJ Craft… - … in thrombosis and …, 1996 - thieme-connect.com
… Efegatran and the related arginals differ mechanistically from old and from new anticoagulant agents. As illustrated with x-ray diffraction analysis of crystals of the …
Number of citations: 43 www.thieme-connect.com
P Klootwijk, T Lenderink, S Meij… - European heart …, 1999 - academic.oup.com
… We investigated the safety and efficacy of five dose levels of efegatran … the efegatran and heparin groups. Minor bleeding and thrombophlebitis occurred more frequently in the efegatran …
Number of citations: 45 academic.oup.com
AY Fung, G Lorch, PA Cambier, D Hansen… - American Heart …, 1999 - Elsevier
… Efegatran is a new direct antithrombin, which in experimental … This study was designed to compare the efficacy of efegatran … explored 4 doses of efegatran sulfate in combination with …
Number of citations: 31 www.sciencedirect.com
Prime Investigators - American heart journal, 2002 - Elsevier
… at 33 sites to receive 1 of 5 doses of efegatran sulfate, a direct thrombin inhibitor, or heparin … to efegatran had evidence of heart failure at admission. The lowest-dose efegatran arm was …
Number of citations: 18 www.sciencedirect.com
TJ Shetler, VG Crowe, BD Bailey, CV Jackson - Circulation, 1996 - Am Heart Assoc
… arginal antithrombin efegatran ( LY294468 … efegatran (0.25 mg · kg −1 ·h −1 ), heparin (80 U/kg, single injection, plus 30 U · kg −1 ·h −1 ), 7E3 (0.4 mg/kg, single injection), 7E3+efegatran…
Number of citations: 20 www.ahajournals.org
CV Jackson, J Satterwhite… - Clinical and Applied …, 1996 - journals.sagepub.com
… Efegatran was studied in a canine model of coronary artery thrombosis … , efegatran, has demonstrated dose-dependent and safe anticoagulation in animal and human studies. Efegatran …
Number of citations: 13 journals.sagepub.com
DD Callas, D Hoppensteadt… - Seminars in thrombosis …, 1995 - thieme-connect.com
… Efegatran®, hirulog, and hirudin. While hirulog and hirudin are specific irreversible inhibitors of thrombin, argatroban and Efegatran… inhibitors (argatroban and Efegatran®) but not by the …
Number of citations: 41 www.thieme-connect.com
HR Lijnen - IDrugs: the investigational drugs journal, 2001 - europepmc.org
Efegatran is a thrombin inhibitor which is being developed by IVAX for the potential treatment of thromboembolic disorders [343400]. Efegatran was synthesized by the Hungarian …
Number of citations: 4 europepmc.org
J Eikelboom, S Yusuf - The Lancet, 2002 - thelancet.com
… the efegatran study,4 the Kaplan-Meier curves for the same endpoint suggest little or no difference at day 3 between heparin and efegatran… thrombolytic therapy), efegatran, or inogatran …
Number of citations: 1 www.thelancet.com
V Pasceri, FCDOA Mason - academic.oup.com
… Safety and anticoagulant properties of efegatran were studied at … At these dose levels, efegatran has been clinically well … ,1, and 4 patients receiving efegatran at the respective dosages, …
Number of citations: 0 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.